N-(2-iodophenyl)-4-methoxybenzenesulfonamide
Overview
Description
Compounds with similar structures, such as 2-Iodophenyl isothiocyanate and 2-(HYDROXYIMINO)-N-(2-IODOPHENYL)ACETAMIDE , are often used as raw materials and intermediates in organic synthesis and pharmaceuticals .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products, and simple to operate .Chemical Reactions Analysis
The synthesis of isothiocyanates involves various chemical reactions . For instance, the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent has been carried out under the protection of nitrogen and mild condition .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antiviral activities against the tobacco mosaic virus (tmv) .
Mode of Action
It’s suggested that the compound might interact with its targets through a palladium-catalyzed tandem reaction . This reaction involves the oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
Biochemical Pathways
It’s suggested that the compound might be involved in the synthesis of aza-heterocyclic amides .
Pharmacokinetics
It’s worth noting that the in vivo elimination of similar synthetic cannabinoids is often delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue .
Result of Action
Similar compounds have been shown to exhibit good anti-tmv activity .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
N-(2-iodophenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVMNQUXWBESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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